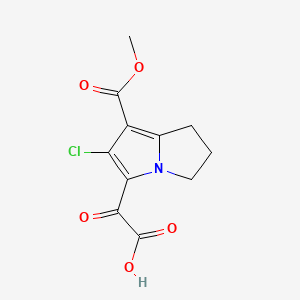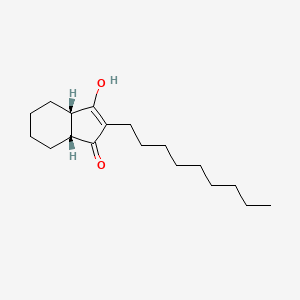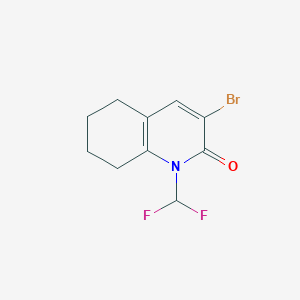![molecular formula C14H18ClN3O B15064330 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol CAS No. 5418-53-1](/img/structure/B15064330.png)
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, followed by purification processes to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds.
Biology: It is studied for its potential antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential use in treating diseases like malaria and tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like DNA gyrase in Mycobacterium tuberculosis, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its biological activity, allowing it to interact with various cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxychloroquine: A similar compound with a hydroxyl group, known for its antimalarial and immunomodulatory properties.
Chloroquine: Another related compound, widely used as an antimalarial drug.
Uniqueness
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is unique due to its specific chemical structure, which allows it to exhibit distinct biological activities compared to other quinoline derivatives
Eigenschaften
CAS-Nummer |
5418-53-1 |
|---|---|
Molekularformel |
C14H18ClN3O |
Molekulargewicht |
279.76 g/mol |
IUPAC-Name |
2-[3-[(7-chloroquinolin-4-yl)amino]propylamino]ethanol |
InChI |
InChI=1S/C14H18ClN3O/c15-11-2-3-12-13(4-7-18-14(12)10-11)17-6-1-5-16-8-9-19/h2-4,7,10,16,19H,1,5-6,8-9H2,(H,17,18) |
InChI-Schlüssel |
MNUUKEZBBCZHQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


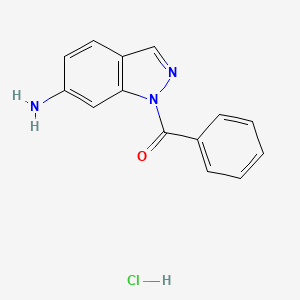


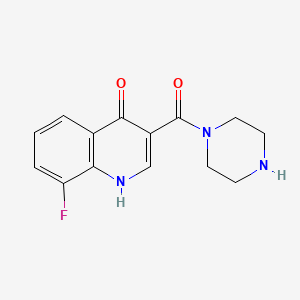
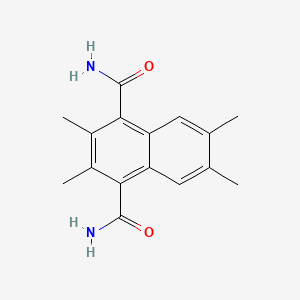
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
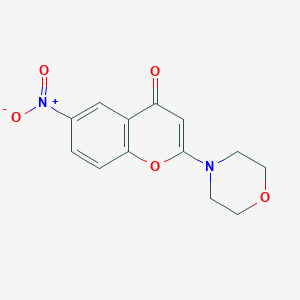
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
